

# [Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: [Bis(trifluoroacetoxy)iodo]benzene

Cat. No.: B057053

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CAS Number: 2712-78-9

Synonyms: PIFA (Phenyliodine bis(trifluoroacetate)), BTI

This technical guide provides an in-depth overview of **[Bis(trifluoroacetoxy)iodo]benzene**, a hypervalent iodine(III) reagent widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Introduction

**[Bis(trifluoroacetoxy)iodo]benzene**, commonly abbreviated as PIFA, is a powerful and versatile oxidizing agent.<sup>[1][2]</sup> Its heightened reactivity compared to its analogue, (diacetoxyiodo)benzene (PIDA), is attributed to the strong electron-withdrawing nature of the trifluoroacetate ligands, which enhances the electrophilicity of the iodine atom.<sup>[1][3]</sup> This property makes PIFA an effective reagent for a broad spectrum of oxidative transformations under mild conditions.<sup>[1]</sup> It serves as a valuable alternative to heavy-metal-based oxidants due to its relatively low toxicity and environmental impact.<sup>[1]</sup> PIFA is instrumental in various synthetic reactions, including oxidative cyclizations, rearrangements, aminations, and functional group transformations.<sup>[1][4]</sup>

## Physicochemical and Spectral Data

PIFA is a white to off-white crystalline powder that is sensitive to moisture and light.<sup>[1][5]</sup> It is soluble in solvents like dichloromethane and THF but reacts with water and alcohols.<sup>[1]</sup>

## Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>5</sub> F <sub>6</sub> IO <sub>4</sub>	[3]
Molecular Weight	430.04 g/mol	[1]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	121-125 °C (decomposes)	[1][6]
Solubility	Soluble in dichloromethane, THF; reacts with water and alcohols. Insoluble in water.	[1][7]
Density	1.98 g/cm <sup>3</sup>	[2]

## Spectral Data

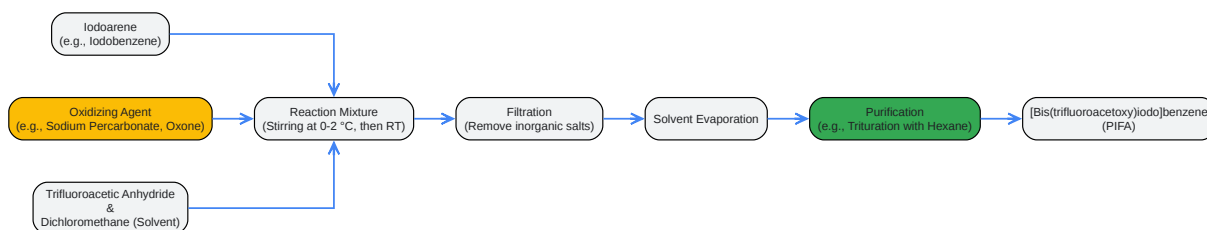
Type	Data	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ: 8.22 (d, 2H, J=7.5 Hz), 7.75 (t, 1H, J=4.4 Hz), 7.62 (t, 2H, J=7.5 Hz)	[3]
<sup>13</sup> C NMR	δ: 113.7 (q, J=286.6 Hz), 123.7, 132.8, 134.5, 136.0, 162.0 (q, J=41.3 Hz)	[3]
<sup>19</sup> F NMR	δ: -73.5 (s)	[3]

## Synthesis and Preparation

PIFA is typically synthesized by the oxidation of iodobenzene. Several methods have been reported, with a common approach involving the use of an oxidizing agent in the presence of trifluoroacetic anhydride or trifluoroacetic acid.

## General Synthesis Workflow

The general workflow for the synthesis of PIFA involves the oxidation of an aryl iodide, followed by purification.



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*General workflow for the synthesis of PIFA.*

## Experimental Protocol: Synthesis from Iodobenzene using Sodium Percarbonate

This protocol is adapted from a reported procedure for the convenient preparation of PIFA.[5]

Materials:

- Iodobenzene (5 mmol)
- Trifluoroacetic anhydride ((CF<sub>3</sub>CO)<sub>2</sub>O) (12 mL)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (40 mL)
- Sodium percarbonate (2.1 g, 13.4 mmol)
- Hexane

Procedure:

- A solution of iodobenzene in a mixture of trifluoroacetic anhydride and dichloromethane is prepared in a flask.
- The solution is cooled with stirring to 0-2 °C in an ice bath.
- Sodium percarbonate is added portion-wise to the cooled solution.
- The reaction mixture is stirred for 2 hours at 0-2 °C and then for approximately 18 hours at room temperature.
- The precipitated sodium trifluoroacetate is removed by filtration under reduced pressure and washed with dichloromethane.
- The combined filtrates are concentrated by evaporation under vacuum.
- The resulting solid residue is triturated with hexane, collected by filtration, washed with hexane, and air-dried to yield **[Bis(trifluoroacetoxy)iodo]benzene** as a colorless solid.<sup>[5]</sup> The product is typically 98-99% pure by iodometry and may not require further recrystallization.<sup>[5]</sup>

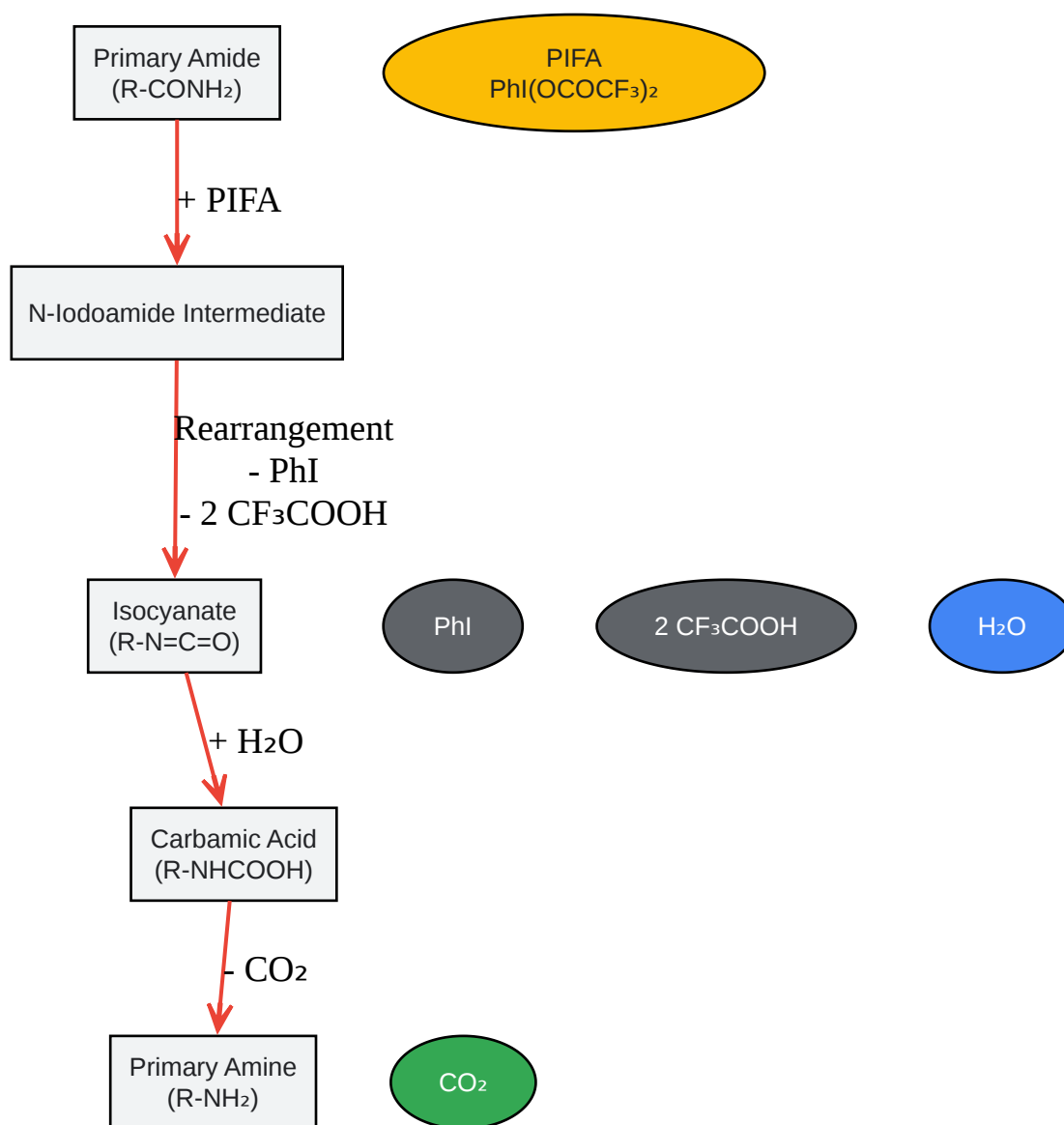
## Applications in Organic Synthesis

PIFA is a cornerstone reagent for a multitude of oxidative transformations. Its high reactivity enables reactions that are often sluggish or inefficient with other reagents.

## Hofmann Rearrangement

PIFA is notably used to facilitate the Hofmann rearrangement of primary amides to amines under mildly acidic conditions.<sup>[6][8]</sup> This reaction proceeds with one less carbon atom and is a valuable method for synthesizing primary amines.<sup>[8]</sup>

**Reaction Mechanism:** The reaction involves the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.



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*Mechanism of PIFA-mediated Hofmann rearrangement.*

Experimental Protocol: Hofmann Rearrangement of Cyclobutanecarboxamide This is a representative procedure for the acidic Hofmann rearrangement.[6]

- A solution of the primary amide (e.g., cyclobutanecarboxamide) is prepared in an aqueous organic solvent mixture (e.g., acetonitrile/water).
- **[Bis(trifluoroacetoxy)iodo]benzene** is added to the solution.

- The reaction is stirred at room temperature until completion (monitored by TLC or other appropriate methods).
- The resulting primary amine is initially formed as its trifluoroacetate salt.
- The product can be isolated and, if desired, converted to a more stable salt, such as the hydrochloride, to facilitate purification.<sup>[6]</sup>

## Oxidative Cyclizations

PIFA is widely employed in intramolecular cyclization reactions to synthesize a variety of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and natural products.<sup>[4]</sup> Examples include the synthesis of indoles from N-styrylbenzamides and pyrroles.<sup>[4]</sup>

## Other Key Applications

- $\alpha$ -Hydroxylation of Ketones: PIFA facilitates the direct hydroxylation of ketones at the  $\alpha$ -position under acidic conditions.
- Oxidative Deprotection: It is used for the cleavage of dithianes and thioacetals to regenerate the parent carbonyl compounds.<sup>[4][6]</sup>
- Synthesis of 1,3,4-Oxadiazoles: PIFA mediates the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles.
- Functionalization of Alkenes and Alkynes: The reagent promotes various functionalizations, including vicinal dioxygenation of olefins and esterification of alkynes via carbon-carbon triple bond cleavage.<sup>[1][4]</sup>

## Safety and Handling

**[Bis(trifluoroacetoxy)iodo]benzene** is a hazardous substance and must be handled with appropriate safety precautions.

## Hazard Identification

Hazard Statement	Description	GHS Pictogram
H315	Causes skin irritation	GHS07 (Exclamation Mark)
H319	Causes serious eye irritation	GHS07 (Exclamation Mark)
H335	May cause respiratory irritation	GHS07 (Exclamation Mark)

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. The compound is sensitive to light and moisture and should be stored under an inert atmosphere.<sup>[5]</sup>
- Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.

## Conclusion

**[Bis(trifluoroacetoxy)iodo]benzene** (PIFA) is a highly effective and versatile hypervalent iodine(III) reagent with broad applicability in modern organic synthesis. Its ability to act as a powerful oxidant under mild conditions makes it an invaluable tool for a wide range of transformations, including the Hofmann rearrangement, oxidative cyclizations, and various functional group interconversions. While its reactivity is a significant advantage, proper safety precautions are essential when handling this compound. The continued development of PIFA-mediated reactions is expected to provide further innovative solutions for the synthesis of complex molecules in the pharmaceutical and chemical industries.

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## References

- 1. grokipedia.com [grokipedia.com]
- 2. Bis(Trifluoroacetoxy)Iodo)Benzene Manufacturer & Suppliers |ELRASA-PIFA - Elchemy [elchemy.com]
- 3. Page loading... [guidechem.com]
- 4. Iodosobenzene bis(trifluoroacetate) [organic-chemistry.org]
- 5. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Bis(trifluoroacetoxy)iodo)benzene - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [[Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057053#bis-trifluoroacetoxy-iodo-benzene-cas-number-2712-78-9]

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